(2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride
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Overview
Description
(2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride typically involves the use of click chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the following steps:
Preparation of the azide: The starting material, such as (S)-2-azido-1-propanamine, is synthesized by reacting (S)-2-bromo-1-propanamine with sodium azide.
Cycloaddition reaction: The azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring.
Formation of the dihydrochloride salt: The resulting (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
(2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with antimicrobial, anticancer, and antiviral properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the design of novel materials with unique properties, such as polymers and supramolecular assemblies.
Chemical Biology: It is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of (2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For instance, in medicinal applications, the compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
1,2,3-Triazole derivatives: Compounds with various substituents on the triazole ring, such as fluconazole and voriconazole.
Uniqueness
(2S)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various scientific fields .
Properties
CAS No. |
2742623-42-1 |
---|---|
Molecular Formula |
C5H12Cl2N4 |
Molecular Weight |
199.1 |
Purity |
95 |
Origin of Product |
United States |
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